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Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B10830732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of N-
Allylnoriso-LSD, also known as AL-LAD or N(6)-allyl-norlysergic acid N,N-diethylamide. The

information is intended for researchers, scientists, and drug development professionals

interested in the pharmacological characteristics of this lysergamide derivative. This document

summarizes available quantitative data, details experimental methodologies, and visualizes key

pathways and workflows to facilitate a comprehensive understanding of its interactions with

various neurotransmitter systems.

Introduction
N-Allylnoriso-LSD is a psychedelic compound of the lysergamide class, structurally related to

lysergic acid diethylamide (LSD). Understanding its binding affinities and functional activities at

a range of neurotransmitter receptors is crucial for elucidating its pharmacological mechanism

of action, potential therapeutic applications, and off-target effects. This guide compiles and

compares the available data on the cross-reactivity of N-Allylnoriso-LSD with a focus on

serotonin and dopamine receptors, for which the most robust data exists.
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The following table summarizes the known binding affinities (Ki or K0.5) and functional

potencies (ED50) of N-Allylnoriso-LSD at various neurotransmitter receptors. For comparison,

data for LSD is also included where available, as it serves as the prototypical compound in this

class.

Receptor
Subtype

Ligand

Binding
Affinity
(Kᵢ/K₀.₅,
nM)

Function
al Assay

Potency
(ED₅₀,
nmol/kg)

Species
Referenc
e

Serotonin

5-HT₂A

N-

Allylnoriso-

LSD

3.4 - 8.1

Head-

Twitch

Response

174.9 Mouse [1][2]

LSD -

Head-

Twitch

Response

132.8 Mouse [1][2]

Dopamine

D₁

N-

Allylnoriso-

LSD

189 - - - [3]

Dopamine

D₂

N-

Allylnoriso-

LSD

12.3 - - - [3]

-

N-

Allylnoriso-

LSD

-

Drug

Discriminat

ion

13 Rat [3]

LSD -

Drug

Discriminat

ion

46 Rat [3]

Kᵢ: Inhibitory constant; K₀.₅: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective

dose.
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Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and critical evaluation of the data.

Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific

receptor. These experiments typically involve the use of cell membranes expressing the

receptor of interest and a radiolabeled ligand that is known to bind to that receptor.

General Protocol:

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat frontal

cortex for 5-HT₂A receptors) are homogenized and centrifuged to isolate the cell

membranes. The final membrane pellet is resuspended in a suitable buffer.

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a

specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of

the unlabeled test compound (N-Allylnoriso-LSD or LSD).

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set

period to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known competing ligand. Specific binding is calculated by subtracting non-specific binding

from total binding. The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated

from the IC₅₀ value using the Cheng-Prusoff equation.
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The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is

commonly used to assess the in vivo potency of serotonergic hallucinogens.[4][5]

Experimental Workflow:

Animal Preparation Drug Administration Behavioral Observation Data Analysis

Male C57BL/6J Mice Acclimation to Housing Conditions N-Allylnoriso-LSD or Vehicle (i.p.) Observation in a Clear Chamber Video Recording or Magnetometer Quantification of Head Twitches Dose-Response Curve Generation ED₅₀ Calculation

Click to download full resolution via product page

Caption: Workflow for the Head-Twitch Response Assay.

Drug Discrimination Assay in Rats
Drug discrimination assays are used to assess the subjective effects of a drug by training

animals to distinguish between the effects of a known drug and a vehicle. The ability of a novel

compound to substitute for the training drug is then evaluated.[6][7]

Experimental Workflow:

Training Phase Testing Phase Data Analysis

Rats Training to Discriminate LSD from Saline Reinforcement for Correct Lever Press Administration of N-Allylnoriso-LSD Observation of Lever Selection Determination of % Drug-Appropriate Responding Calculation of ED₅₀ for Substitution

Click to download full resolution via product page

Caption: Workflow for the Drug Discrimination Assay.

Signaling Pathways
N-Allylnoriso-LSD, like LSD, is known to be a potent agonist at the serotonin 5-HT₂A receptor,

which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of
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intracellular signaling events. The primary signaling pathway associated with 5-HT₂A receptor

activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).
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Click to download full resolution via product page

Caption: 5-HT₂A Receptor Signaling Pathway.

Conclusion
The available data indicates that N-Allylnoriso-LSD is a potent serotonergic and dopaminergic

agent. Its high affinity for the 5-HT₂A receptor and its potency in the head-twitch response and

drug discrimination assays are consistent with its classification as a psychedelic compound.

Notably, it appears to be more potent than LSD in in vivo functional assays in rodents.[3][6][7]

The affinity for dopamine D₂ receptors is also significant and may contribute to its overall

pharmacological profile. Further research, including a broader receptor screening panel and

functional assays at a wider range of targets, is necessary to fully characterize the cross-

reactivity and potential therapeutic applications of N-Allylnoriso-LSD. The experimental

protocols and pathway diagrams provided in this guide offer a framework for such future

investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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